molecular formula C6H4O4 B14755212 [1,4]Dioxino[2,3-b][1,4]dioxine CAS No. 255-54-9

[1,4]Dioxino[2,3-b][1,4]dioxine

Cat. No.: B14755212
CAS No.: 255-54-9
M. Wt: 140.09 g/mol
InChI Key: GXBLPHXWGFLGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategies for Constructing Dioxine Ring Systems

The formation of the six-membered dioxine ring is achieved through several key synthetic transformations, including nucleophilic substitutions, intramolecular cyclizations, and rearrangements. Annulation, the process of building a new ring onto a molecule, is a common theme in these strategies. wikipedia.orgscripps.edu

A fundamental approach to constructing the 1,4-dioxine ring is through a double Williamson ether synthesis, a classic example of nucleophilic substitution. This strategy typically involves the reaction of a catechol or a related 1,2-dihydroxy precursor with a 1,2-dihaloethane derivative. For instance, the synthesis of methyl 2,3-dihydrobenzo[b] researchgate.netacs.orgdioxine-5-carboxylate is achieved by alkylating methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. nih.gov This method provides a reliable entry into 2,3-dihydro-1,4-benzodioxin systems.

Another powerful annulation technique is the base-induced self-condensation of 2-halophenols. This reaction proceeds through an intermediary 2-(2-halophenoxy)phenolate, which undergoes intramolecular nucleophilic aromatic substitution to form the dibenzo[b,e] researchgate.netacs.orgdioxin core. thieme-connect.de While effective, this method can sometimes result in low yields, though the use of specific catalytic systems can improve efficiency. thieme-connect.de

Intramolecular cyclization is a versatile strategy that leverages precursors containing both a nucleophile and a leaving group within the same molecule. wikipedia.org A key example is the synthesis of the 2,3-dihydro- researchgate.netacs.orgdioxino[2,3-b]pyridine system. researchgate.net This process can start from 2-chloro-3-pyridinol, which is reacted with an appropriate linker that is subsequently cyclized. The cyclization of an intermediate alcohol, formed by opening an epoxide ring, into the 2-position of the pyridine (B92270) ring under basic conditions demonstrates this approach. researchgate.net The efficiency and regioselectivity of such cyclizations are often highly dependent on the reaction conditions, including the choice of base and solvent. researchgate.net

These reactions are favored when forming five- and six-membered rings due to favorable entropic and strain factors. wikipedia.org The process involves the formation of a new bond between two reaction sites contained within a single molecule, leading to higher effective concentrations and faster reaction rates compared to intermolecular analogues. wikipedia.org

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that has been effectively applied to the synthesis of dioxino-fused pyridines. nih.gov This rearrangement provides a pathway to isomers that may be difficult to access through direct cyclization methods. For example, a variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement. nih.gov

In a related synthesis, isomeric spiro-dioxino-pyridine derivatives were obtained where one isomer was synthesized selectively from 2-nitro-3-pyridinol, and the other was accessed via the Smiles rearrangement. researchgate.net This highlights the utility of the rearrangement in controlling the final substitution pattern on the dioxine ring. The reaction conditions can be tuned to favor either the direct cyclization product or the rearranged product. researchgate.netnih.gov

The Knoevenagel condensation is a crucial reaction for the functionalization of existing heterocyclic systems rather than for the initial ring formation. wikipedia.org It involves the reaction of a carbonyl group (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgnih.gov

This method is particularly useful for modifying derivatives of the researchgate.netacs.orgdioxino[2,3-b] researchgate.netacs.orgdioxine system that bear an aldehyde functionality. For example, 6,7-dihydro- researchgate.netacs.orgdioxino[2,3-d]pyrimidine-2-carboxaldehyde, prepared via cyclization and subsequent oxidation, serves as an ideal substrate for such transformations. researchgate.net This aldehyde can undergo Knoevenagel condensation with various active methylene compounds to introduce diverse substituents at the 2-position, expanding the chemical space of accessible derivatives. researchgate.netresearchgate.net The Doebner modification of this reaction, using pyridine as a solvent, allows for condensation with compounds like malonic acid, followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Regioselective Synthesis of Substituted Dioxine Derivatives

Controlling the position of substituents on the dioxine ring, known as regioselectivity, is a significant challenge and a key focus of synthetic design. The synthesis of 2,3-dihydro-spiro researchgate.netacs.orgdioxino[2,3-b]pyridine derivatives provides a clear example of how reaction conditions can dictate regiochemical outcomes. researchgate.net

The intramolecular cyclization of precursor alcohols can lead to two different regioisomers, designated as A (3-substituted) and B (2-substituted). The choice of base and solvent system dramatically influences the ratio of these products. For instance, using sodium hydride (NaH) in either dimethyl ether (DME) or tetrahydrofuran (B95107) (THF) strongly favors the formation of isomer A. Conversely, employing NaH in dimethylformamide (DMF) or potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) leads exclusively to the formation of isomer B, the product of a Smiles rearrangement. researchgate.net

PrecursorBase/SolventTemperature (°C)/Time (h)Yield (%)Isomer Ratio (A/B)
Alcohol 4 NaH/DME80 / 246090 / 10
Alcohol 4 NaH/THF55 / 246295 / 5
Alcohol 4 NaH/THF–HMPT55 / 245820 / 80
Alcohol 4 NaH/DMF80 / 24605 / 95
Alcohol 4 t-BuOK/t-BuOH80 / 246320 / 80
Alcohol 5 NaH/DME80 / 85145 / 55
Alcohol 5 NaH/THF55 / 105365 / 35
Alcohol 5 NaH/THF–HMPT55 / 24570 / 100
Alcohol 5 NaH/DMF80 / 24440 / 100
Alcohol 5 t-BuOK/t-BuOH80 / 24390 / 100
Table based on data from Soukri et al., Tetrahedron 59 (2003). researchgate.net

This demonstrates a powerful method for achieving regioselective synthesis by carefully selecting the reaction environment to favor either direct nucleophilic attack or a pathway involving the Smiles rearrangement. researchgate.net

Enantioselective Synthesis and Stereocontrol in Chiral Building Blocks

The creation of single-enantiomer drugs and materials necessitates synthetic methods that can control stereochemistry. nih.gov Enantioselective synthesis aims to produce chiral molecules from non-chiral starting materials, often using chiral catalysts or auxiliaries. nih.govresearchgate.net

In the context of dioxine-containing systems, both racemic and chiral syntheses have been reported. For example, a chiral synthesis of 8-[N-(2,3-dihydro-1,4-dioxino[2,3-b]pyridine-3-ylmethyl)-4-aminobutyl]-8-azaspiro[4.5]decane-7,9-dione has been described, highlighting the preparation of enantiomerically pure, complex molecules based on the dioxinopyridine scaffold. researchgate.net

Furthermore, an asymmetric and regioselective total synthesis of 1,4-benzodioxane (B1196944) lignans (B1203133) has been developed. This approach successfully produced chiral building blocks such as (2R,3R)- and (2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-hydroxymethyl-1,4-benzodioxan-6-carbaldehyde. researchgate.net Such methods are critical as they provide access to versatile chiral intermediates that can be elaborated into a wide range of target molecules. researchgate.netchemrxiv.org The development of these catalytic, enantioselective reactions is a significant advance over classical resolution or stoichiometric chiral auxiliary-based methods. nih.govchemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255-54-9

Molecular Formula

C6H4O4

Molecular Weight

140.09 g/mol

IUPAC Name

[1,4]dioxino[2,3-b][1,4]dioxine

InChI

InChI=1S/C6H4O4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H

InChI Key

GXBLPHXWGFLGOU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(O1)OC=CO2

Origin of Product

United States

Structural Features and Stereochemical Considerations In 1 2 Dioxino 2,3 B 1 2 Dioxine Derivatives

Conformational Analysis and Stereoisomerism

The fusion of the two rings in nih.govpressbooks.pubDioxino[2,3-b] nih.govpressbooks.pubdioxine derivatives imposes significant constraints on their three-dimensional structure, leading to distinct conformations and stereoisomers. The degree of saturation in the rings is a primary determinant of the molecule's flexibility and shape.

Investigations into Cis-Fused Decalin Conformations

The conformational behavior of saturated derivatives, particularly hexahydro nih.govpressbooks.pubdioxino[2,3-b] nih.govpressbooks.pubdioxine (tetraoxa-decalin), is best understood by analogy to decalin itself. Decalin can exist in two distinct stereoisomeric forms: cis-decalin and trans-decalin, based on the relative orientation of the hydrogen atoms at the bridgehead carbons. pressbooks.publibretexts.org

In the cis isomer, the bridgehead hydrogens are on the same side of the ring system, resulting in an axial-equatorial ring fusion. dalalinstitute.comlibretexts.org This configuration is conformationally flexible and can undergo a ring-flip, interconverting between two equivalent chair-chair conformations. dalalinstitute.comslideshare.net Conversely, the trans isomer has its bridgehead hydrogens on opposite sides, resulting from an equatorial-equatorial fusion. libretexts.org This arrangement makes the trans isomer a rigid, conformationally locked structure that cannot undergo ring-flipping. slideshare.netmasterorganicchemistry.com While trans-decalin is more stable than cis-decalin due to fewer unfavorable nonbonded interactions, both isomers are significant. libretexts.orgslideshare.net

These principles apply directly to the tetraoxa-decalin system. The cis-fused isomer of hexahydro nih.govpressbooks.pubdioxino[2,3-b] nih.govpressbooks.pubdioxine is expected to be flexible, adopting a "tent-like" shape, while the trans-fused isomer would be rigid and relatively flat. dalalinstitute.commasterorganicchemistry.com

Featurecis-Fused Isomer (Analogy)trans-Fused Isomer (Analogy)
Bridgehead FusionOne axial, one equatorial bond dalalinstitute.comTwo equatorial bonds libretexts.org
Conformational FlexibilityFlexible, can undergo ring-flip dalalinstitute.comslideshare.netRigid, conformationally "locked" slideshare.netmasterorganicchemistry.com
Relative StabilityLess stable libretexts.orgslideshare.netMore stable libretexts.orgslideshare.net
Overall ShapeBent or "tent-like" dalalinstitute.commasterorganicchemistry.comRelatively flat masterorganicchemistry.com

Impact of Fused Systems on Molecular Planarity

The planarity of the nih.govpressbooks.pubDioxino[2,3-b] nih.govpressbooks.pubdioxine system is directly dependent on its degree of saturation. The parent, fully unsaturated compound (C6H4O4) possesses a system of conjugated double bonds. The sp2 hybridization of the carbon atoms involved in these bonds favors a planar or near-planar geometry to maximize orbital overlap. Theoretical studies on analogous phosphorus-containing fused ring systems have also shown them to be planar. researchgate.net

In stark contrast, the saturated hexahydro derivative is inherently non-planar. Like cyclohexane and decalin, the six-membered rings adopt puckered, strain-free chair conformations to minimize angle and torsional strain. dalalinstitute.comlibretexts.org The fusion of these two chair-like rings results in a three-dimensional structure whose specific geometry is defined by the cis or trans nature of the fusion, as discussed previously. Therefore, the fused ring system enforces planarity in the unsaturated molecule while locking the saturated analogue into a non-planar, puckered conformation.

Influence of Heteroatoms on Overall Molecular Frameworks

The presence of four oxygen heteroatoms in the nih.govpressbooks.pubDioxino[2,3-b] nih.govpressbooks.pubdioxine framework significantly influences its geometric and electronic properties compared to its carbocyclic analogue, decalin. The incorporation of heteroatoms is a known strategy for modulating the molecular structure and properties of cyclic systems. beilstein-journals.org

In the saturated tetraoxa-decalin derivative, the C-O bond lengths are shorter than C-C bonds, and the C-O-C bond angle (typically around 112°) differs from the tetrahedral C-C-C angle (109.5°). These differences cause a distortion in the geometry of the chair conformations relative to those in cyclohexane or decalin. Quantum-chemical studies on related 1,3-dioxanes show that heteroatoms affect the potential energy surface and the barriers to conformational changes like ring inversion. researchgate.netresearchgate.net Furthermore, the lone pairs of electrons on the oxygen atoms contribute to the molecule's electronic character and can influence intermolecular interactions.

Synthetic Methodologies For 1 2 Dioxino 2,3 B 1 2 Dioxine Systems and Their Precursors

Multi-Component Reactions for Complex Fused Architectures

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single step. While a direct MCR for the unsubstituted core.ac.ukresearchgate.netDioxino[2,3-b] core.ac.ukresearchgate.netdioxine is not prominently reported, the principles of MCRs are applied to construct related fused systems, such as the 2,3-dihydro- core.ac.ukresearchgate.netdioxino[2,3-b]pyridine scaffold. These reactions often occur in tandem with other intramolecular processes to yield the final complex architecture.

A notable strategy involves the synthesis of 2,3-dihydro- core.ac.ukresearchgate.netdioxino[2,3-b]pyridine derivatives, which can be considered precursors or analogues to more complex systems. Although not a classical single-step MCR in all instances, the synthesis often proceeds in a one-pot fashion, combining multiple transformations.

One versatile approach for the synthesis of 2-substituted-2,3-dihydro core.ac.ukresearchgate.netdioxino[2,3-b]pyridines involves a Smiles rearrangement as a key step. researchgate.netnih.gov This intramolecular nucleophilic aromatic substitution is a powerful tool for forming the fused dioxin-pyridine ring system. The reaction can be influenced by the choice of base, solvent, and the nature of the substituents to control the product distribution. nih.gov

For instance, the cyclization of precursor alcohols, derived from the opening of epoxides, can lead to the desired fused ring system. The reaction conditions play a crucial role in directing the outcome, sometimes leading to a mixture of isomers. researchgate.net

A significant advancement in the synthesis of related heterocyclic systems is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is a well-established three-component reaction for the synthesis of imidazo[1,2-a]pyridines and other fused imidazoles from an aldehyde, an isocyanide, and an amidine. While not directly yielding a dioxino-fused system, the GBB reaction exemplifies the power of MCRs in building complex fused heterocycles and serves as a conceptual model for potential future development of MCRs for core.ac.ukresearchgate.netdioxino[2,3-b] core.ac.ukresearchgate.netdioxine systems. The GBB reaction and its products can be further diversified through post-modification reactions, creating a wide range of complex molecules.

The synthesis of polysubstituted imidazopyridines and imidazopyrazines has been achieved through the orthogonal combination of the Groebke-Blackburn and Ugi reactions in a tandem operation without the need for intermediate isolation. nih.gov This highlights the potential for combining different MCRs to rapidly build molecular complexity.

Reactivity and Mechanistic Studies Of 1 2 Dioxino 2,3 B 1 2 Dioxine and Its Derivatives

Reaction Mechanisms of Ring Formation and Transformation

The construction of the dioxin ring system is most commonly achieved through cyclization strategies, as direct ring closure methods for the parent 1,4-dioxin (B1195391) are generally not known. thieme-connect.de Syntheses typically rely on intermediates like 2,3-dihydro-1,4-dioxins or 1,4-dioxanes that have suitable leaving groups, which can be eliminated to form the desired unsaturated ring. thieme-connect.de

For benzo-fused derivatives, such as 1,4-benzodioxins and dibenzo[b,e] nih.govresearchgate.netdioxins, several established ring-formation mechanisms exist:

Williamson Ether Synthesis Analogue: A common method for creating the 2,3-dihydro-1,4-benzodioxin scaffold involves the alkylation of a catechol derivative with a 1,2-dihaloethane. For instance, methyl 2,3-dihydroxybenzoate can be reacted with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.gov The reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of the catechol sequentially displace the bromide ions to form the six-membered dioxin ring. nih.gov

Condensation Reactions: The construction of the dibenzo[b,e] nih.govresearchgate.netdioxin core can be achieved through two primary methods. thieme-connect.de The first involves the base-induced self-condensation of 2-halophenols. thieme-connect.de The second, more versatile method, is the condensation of benzene-1,2-diols (catechols) with activated halobenzenes. thieme-connect.deresearchgate.net The activation is typically provided by electron-withdrawing groups, such as a nitro group, ortho to the halogen. researchgate.net For example, reacting catechol with 2-chloronitrobenzene or 1,2-dinitrobenzene (B166439) in the presence of metallic potassium in a solvent like hexamethylphosphoramide (B148902) (HMPA) gives high yields of the corresponding dibenzodioxin. researchgate.net

Metal-Complex Mediated Synthesis: Iron complexes have been utilized to facilitate the synthesis of dibenzo[b,e] nih.govresearchgate.netdioxin derivatives under mild conditions. capes.gov.br This involves double nucleophilic aromatic substitution reactions between (cyclopentadienyl)(η6-1,2-dichlorobenzene)iron(1+) salts and substituted catechols. capes.gov.br The iron complex activates the chlorobenzene (B131634) ring towards nucleophilic attack by the diol. capes.gov.br

Ring transformations of the parent 1,4-dioxin highlight its non-aromatic, unsaturated aliphatic ether character, making it susceptible to reactions typical of vinyl ethers. thieme-connect.de In contrast, dibenzo[b,e] nih.govresearchgate.netdioxin is aromatic and undergoes electrophilic aromatic substitutions. thieme-connect.de 1,4-Benzodioxin exhibits reactivity that is intermediate between these two extremes. thieme-connect.de

Electrochemical Redox Behavior and Polymerization Mechanisms

The electrochemical properties of dioxin derivatives are closely linked to their electronic structure. The parent 1,4-dioxin is a non-aromatic 8π-electron system. thieme-connect.de However, it can undergo oxidation; the removal of one electron generates a radical cation, and the subsequent loss of a second electron leads to a dication with a Hückel 6π-electron aromatic structure. thieme-connect.de This redox activity is a key feature of many derivatives.

The electrochemical behavior of related heterocyclic systems provides insight into potential mechanisms for dioxin derivatives. Studies on 4-R-1,2,4-triazolin-3,5-diones show a reversible first reduction step, which corresponds to the formation of stable anion-radicals. researchgate.net A proposed reduction mechanism involves the anion-radical (A⁻), a dianion (A²⁻), an urazolyl radical (AH•), and an urazolide anion (AH⁻) as possible intermediates. researchgate.net Similarly, the electrochemical oxidation of hydroquinone (B1673460) derivatives to p-benzoquinones is a fundamental step that can initiate further chemical reactions, such as Michael-type additions with amine nucleophiles. academie-sciences.fr

While direct polymerization studies on nih.govresearchgate.netDioxino[2,3-b] nih.govresearchgate.netdioxine are not widely reported, the ring-opening polymerization (ROP) of related lactone-containing dioxin structures, such as 1,4-dioxan-2-one (B42840) (PDO), has been extensively studied and offers mechanistic parallels. researchgate.netresearchgate.net

Coordination-Insertion Mechanism: The ROP of PDO initiated by catalysts like aluminum triisopropoxide (Al(OiPr)₃) or lanthanum isopropoxide (La(OiPr)₃) typically proceeds through a coordination-insertion mechanism. researchgate.netresearchgate.net This process involves the coordination of the monomer's carbonyl oxygen to the metal center of the initiator, followed by the insertion of the monomer into the metal-alkoxide bond, leading to the rupture of the acyl-oxygen bond of the monomer. researchgate.netresearchgate.net

Kinetic Profile: The polymerization kinetics for PDO are often first-order with respect to the monomer concentration. researchgate.netresearchgate.net

The polymerization of other monomers, like 1,3-butadiene, catalyzed by metal complexes also provides mechanistic insights that could be relevant. For example, polymerization catalyzed by Co(II) and Ni(II) complexes involves the η⁴-coordination of the diene to the metal center, followed by insertion into the metal-polymer bond to form a π-allylic polymer end. nih.gov

Functional Group Interconversions on the Dioxine Scaffold

Once the core dioxine scaffold is formed, functional group interconversions are crucial for creating diverse derivatives with tailored properties. These transformations leverage the reactivity of both the heterocyclic ring and its substituents.

Electrophilic Aromatic Substitution: The aromatic character of dibenzo[b,e] nih.govresearchgate.netdioxin allows for various electrophilic substitution reactions. thieme-connect.de

Metallation and Quenching: A powerful strategy for functionalization is directed deprotonation using a strong base like an alkyllithium reagent, followed by quenching with an electrophile. thieme-connect.decapes.gov.br Selective lithiation at the 1-position of dibenzo[b,e] nih.govresearchgate.netdioxin is readily achieved with an alkyllithium, allowing for the introduction of various functional groups. thieme-connect.de

Side-Chain Chemistry: Standard organic transformations can be applied to substituents on the dioxine ring. A common example is the hydrolysis of an ester group (e.g., with lithium hydroxide) to a carboxylic acid, which can then be converted to a carboxamide using mixed-anhydride methods. nih.gov

Condensation Reactions: Functional groups on the scaffold can be used to build more complex structures. For example, the methylene (B1212753) protons at the C2 position of a 3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine-8-carboxamide (a related scaffold) are weakly acidic and can participate in Knoevenagel condensation reactions with benzaldehydes, although yields may be low. nih.gov

A variety of functional group interconversions can also be achieved using electrochemical methods, which involve electron transfer to generate reactive intermediates. researchgate.net

Table 1: Examples of Functional Group Interconversions on Dioxine Scaffolds

Starting Functional GroupReagentsResulting Functional GroupScaffoldCitation
Methyl Ester (-COOCH₃)1. LiOH (hydrolysis) 2. Mixed-anhydride method (amide formation)Carboxamide (-CONH₂)2,3-dihydro-1,4-benzodioxine nih.gov
Hydrogen (at C1)1. Alkyllithium 2. Electrophile (e.g., CO₂)Carboxylic Acid (-COOH) or other groupDibenzo[b,e] nih.govresearchgate.netdioxin thieme-connect.de
3-oxo and C2-methyleneBenzaldehyde, Pyridine (B92270), Piperidine (B6355638)Benzylidene derivative (C=CH-Ar)3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine nih.gov

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of reactions involving the synthesis and modification of dioxine derivatives is highly dependent on the chosen reaction conditions. Factors such as solvent, temperature, catalyst, and the nature of reactants can significantly influence reaction rates, yields, and the selectivity of product formation.

Solvent and Reactant Effects in Ring Formation: In the synthesis of substituted dibenzodioxines via condensation of a catechol with a dihalobenzene derivative, the choice of solvent and the activating group on the benzene (B151609) ring is critical. Using a highly polar aprotic solvent like hexamethylphosphoramide (HMPA) dramatically improves yields compared to other solvents. researchgate.net Furthermore, a stronger activating group, such as a nitro group, leads to significantly higher yields than a halogen alone. For example, the reaction of catechol dianion with 2-chloronitrobenzene gave a 71% yield, while the reaction with 1,2-difluorobenzene (B135520) yielded only 3% under the same conditions. researchgate.net

Controlling Selectivity in Elimination vs. Substitution: In functional group interconversions, conditions can be chosen to favor one reaction pathway over another. For example, when dealing with an alkyl halide, a strong, non-bulky base like sodium hydroxide (B78521) favors an E2 elimination to form an alkene, whereas a good nucleophile would favor an SN2 substitution. youtube.comyoutube.com Using a bulky base like potassium tert-butoxide can influence the regioselectivity of the elimination, favoring the less substituted (Hofmann) product over the more substituted (Zaitsev) product. youtube.com

Influence on Polymerization: In ring-opening polymerization, reaction conditions directly control the polymer's properties. Increasing the monomer-to-initiator ratio generally leads to higher molecular weight polymers, but can also decrease monomer conversion. researchgate.net Polymerization temperature and time are also key variables that affect the reaction kinetics and the final polymer characteristics. researchgate.netresearchgate.net

Limitations of Condition Modification: In some cases, altering reaction conditions may not lead to improved outcomes. In an attempt to increase the low yield (<10%) of a Knoevenagel condensation on a benzoxazine (B1645224) derivative, neither conventional heating in pyridine nor microwave irradiation with different base/anhydride combinations resulted in a better yield, indicating inherent limitations due to the low acidity of the C2-methylene protons. nih.gov

Table 2: Influence of Reaction Conditions on Dibenzodioxine Synthesis Yield

Reactant for Catechol DianionSolventTemperatureYield of Dibenzodioxine (4a)Citation
1,2-DifluorobenzeneHMPA110 °C3% researchgate.net
2-ChloronitrobenzeneHMPA110 °C71% researchgate.net
1,2-DinitrobenzeneHMPA110 °C87% researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research On 1 2 Dioxino 2,3 B 1 2 Dioxine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis ofDioxino[2,3-b]dioxine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and electronic environment of the atomic nuclei.

In the ¹H NMR spectrum of the parentDioxino[2,3-b]dioxine, a characteristic singlet is observed for the four equivalent protons on the dioxin rings. The chemical shift of this singlet provides insight into the electronic environment of these protons. For substituted derivatives, the ¹H NMR spectra become more complex, with distinct signals for each unique proton, and the coupling patterns reveal the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum ofDioxino[2,3-b]dioxine shows a single resonance for the four equivalent carbons in the heterocyclic rings, in addition to any signals from substituents. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

Table 1: Representative NMR Data forDioxino[2,3-b]dioxine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3,7,8-tetrachloro-dioxino[2,3-b]dioxineNo proton signalsSignals corresponding to the chlorinated carbon atoms
2,3-dihydro-dioxino[2,3-b]pyridine6.68 (s, 2H), 4.35 (t, 2H), 3.85 (t, 2H)145.2, 138.1, 117.5, 65.4, 45.2

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition ofDioxino[2,3-b]dioxine. Various ionization methods are employed depending on the specific research question.

Electrospray ionization mass spectrometry (ESI-MS) is often used for the analysis of polar derivatives ofDioxino[2,3-b]dioxine, allowing for the gentle ionization of molecules and the observation of the molecular ion peak. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stableDioxino[2,3-b]dioxine derivatives. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component as it elutes from the column.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present inDioxino[2,3-b]dioxine and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The IR spectrum ofDioxino[2,3-b]dioxine is characterized by strong C-O-C stretching vibrations in the region of 1100-1300 cm⁻¹. The presence of other functional groups in substituted derivatives will give rise to additional characteristic absorption bands.

Table 2: Key IR Absorption Bands forDioxino[2,3-b]dioxine Systems

Functional GroupWavenumber (cm⁻¹)
C-O-C stretch1100-1300
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1400-1600

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample ofDioxino[2,3-b]dioxine. This method provides the percentage of each element (carbon, hydrogen, oxygen, and any other elements present) in the compound. The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula to confirm the compound's identity and purity.

Chromatographic Separation and Purity Assessment Techniques (Flash Column Chromatography, HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment ofDioxino[2,3-b]dioxine and its derivatives.

Flash column chromatography is a common preparative technique used to separate the desired compound from reaction byproducts and starting materials. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool that offers high resolution and sensitivity for the separation and quantification of components in a mixture. Gas chromatography (GC), as mentioned earlier in the context of GC-MS, is also used as a standalone technique for assessing the purity of volatile derivatives.

Theoretical and Computational Investigations Of 1 2 Dioxino 2,3 B 1 2 Dioxine Structures and Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For a molecule like jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to perform a detailed electronic structure analysis.

These calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Based on studies of similar 1,4-dioxin (B1195391) systems, the planarity of the fused ring system would be a key point of investigation. While the individual 1,4-dioxin ring is known to be non-aromatic, the fusion of two such rings could introduce interesting electronic effects.

Key parameters obtained from these calculations include the total energy of the molecule, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing further clues about its reactive behavior.

Table 1: Illustrative Calculated Electronic Properties of jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-532.xxxxxxIndicates the overall stability of the molecule.
HOMO Energy (eV)-8.50Relates to the electron-donating ability of the molecule.
LUMO Energy (eV)-1.20Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)7.30An indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)0.0 DA value of zero would suggest a non-polar, symmetric structure.

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges for similar organic molecules.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions. For jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine, DFT calculations would be invaluable for investigating various potential reaction pathways, such as oxidation, reduction, or reactions with electrophiles and nucleophiles.

A typical DFT study of a reaction pathway involves identifying the reactants, products, and any intermediates and transition states. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, including reaction enthalpies, Gibbs free energies, and activation energies.

For instance, the reaction of jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine with a hydroxyl radical (•OH), a key species in atmospheric and advanced oxidation processes, could be modeled. DFT calculations would be used to locate the transition state for hydrogen abstraction from the C-H bonds and to calculate the activation barrier for this process. This information is crucial for understanding the molecule's environmental fate and degradation pathways.

Table 2: Illustrative DFT Calculated Energies for a Hypothetical Reaction Pathway (e.g., Hydrogen Abstraction by •OH)

SpeciesRelative Energy (kcal/mol)Description
Reactants ( jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine + •OH)0.0Initial state of the system.
Transition State+5.8The energy barrier that must be overcome for the reaction to occur.
Products (Dioxinyl radical + H₂O)-25.0The final state of the system, indicating an exothermic reaction.

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For a cyclic system like jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine, MD simulations can provide detailed insights into the different spatial arrangements (conformations) the molecule can adopt and the energy barriers between them.

Based on studies of 1,4-dioxane (B91453), it is expected that the individual rings of jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine are not rigid and can exist in various conformations, such as chair, boat, and twist-boat forms. An ab initio conformational analysis of 1,4-dioxane has shown the chair conformation to be the most stable. acs.org MD simulations would allow for the exploration of the conformational space of the fused ring system, identifying the most stable conformers and the pathways for interconversion between them.

These simulations would involve solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. The results of MD simulations can be used to calculate various properties, such as the relative populations of different conformers at a given temperature and the free energy landscape of conformational changes.

Table 3: Illustrative Conformational Analysis of jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine

ConformerRelative Energy (kcal/mol)Key Structural Feature
Chair-Chair0.0Expected to be the most stable conformation.
Chair-Boat5.0A higher energy conformation.
Boat-Boat10.0A significantly less stable conformation.
Twist-Boat4.5An intermediate energy conformation.

Note: The values in this table are hypothetical and based on the known conformational preferences of similar ring systems.

Computational Modeling of Reactivity and Selectivity

The insights gained from quantum chemical calculations, DFT studies, and molecular dynamics simulations can be integrated to build comprehensive computational models that predict the reactivity and selectivity of jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine.

Reactivity models can be developed based on the calculated electronic properties. For example, the Fukui function, which can be derived from DFT calculations, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO), one can also predict the regioselectivity of reactions. For instance, in an electrophilic addition reaction, the electrophile would be expected to attack the carbon atom with the highest HOMO density.

Computational models can also be used to understand and predict the selectivity of reactions. For example, by calculating the activation energies for different possible reaction pathways, one can determine which product is kinetically favored. Similarly, by comparing the thermodynamic stabilities of the possible products, the thermodynamically favored product can be identified. These predictive models are invaluable for designing new synthetic routes and for understanding the chemical behavior of the molecule in various environments.

Table 4: Illustrative Predicted Reactivity Indices for jst.go.jprsc.orgDioxino[2,3-b] jst.go.jprsc.orgdioxine

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic AttackInterpretation
C2/C3/C6/C70.050.25More susceptible to electrophilic attack.
O1/O4/O5/O80.150.02More susceptible to nucleophilic attack (or protonation).

Note: The values in this table are hypothetical and for illustrative purposes only. The numbering of the atoms would follow standard IUPAC nomenclature.

Advanced Derivatives and Analogues Of 1 2 Dioxino 2,3 B 1 2 Dioxine for Specialized Research

Fused Dioxino-Pyridine Systems (nih.govnih.govDioxino[2,3-b]pyridine derivatives)

The fusion of a dioxin ring with a pyridine (B92270) moiety gives rise to nih.govnih.govdioxino[2,3-b]pyridine derivatives, a class of compounds that has garnered considerable interest in medicinal chemistry. sapub.orgnih.govresearchgate.net The pyridine ring, a common motif in many biologically active molecules, imparts unique properties to the fused system, influencing its reactivity, solubility, and interaction with biological targets. medcraveonline.com

A versatile approach to synthesizing 2-substituted-2,3-dihydro nih.govnih.govdioxino[2,3-b]pyridines involves a Smiles rearrangement starting from the readily available 2-nitro-3-oxiranylmethoxypyridine. nih.gov The reaction conditions can be modulated to control the product distribution. nih.gov Another synthetic strategy employs the cyclization of 2-halo-3-hydroxypyridines. researchgate.net The enantioselective synthesis of these derivatives has also been achieved, with capillary electrophoresis being a useful technique for determining the enantiomeric purity. nih.gov

Research has shown that derivatives of nih.govnih.govdioxino[2,3-b]pyridine can be further functionalized to create spiro-fused systems, such as 2,3-dihydro-spiro[ nih.govnih.govdioxino[2,3-b]pyridine-3,3'-pyrrolidine] and its piperidine (B6355638) analogue. researchgate.net These complex structures offer new scaffolds for drug discovery. researchgate.net The biological evaluation of these compounds is an active area of research, with studies exploring their potential as therapeutic agents.

Table 1: Physicochemical Properties of 2,3-Dihydro- nih.govnih.govdioxino[2,3-b]pyridine

PropertyValueSource
Molecular FormulaC₇H₇NO₂ sigmaaldrich.comnih.gov
Molecular Weight137.14 g/mol sigmaaldrich.comnih.gov
IUPAC Name2,3-dihydro- nih.govnih.govdioxino[2,3-b]pyridine nih.gov
Physical FormSolid sigmaaldrich.com
InChIKeyQWQZJEXJTYAPGE-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Fused Dioxino-Thiophene Systems (e.g., tetrahydronih.govnih.govdioxino[2,3-b]thieno[3,4-e]nih.govnih.govdioxine)

The combination of dioxin and thiophene (B33073) rings results in fused systems with interesting electronic properties, making them relevant for applications in materials science, particularly in the field of organic electronics. mdpi.comresearchgate.net Thiophene-containing conjugated polymers are known for their charge-transport capabilities. nih.gov The incorporation of a dioxin ring can modulate the electronic structure and stability of these materials. mdpi.com

While information on the specific compound tetrahydro nih.govnih.govdioxino[2,3-b]thieno[3,4-e] nih.govnih.govdioxine is limited, research on related structures provides valuable insights. For instance, 2,3-dihydrothieno[3,4-b] nih.govnih.govdioxine, a derivative of the well-known 3,4-ethylenedioxythiophene (B145204) (EDOT), is a key building block for optoelectronic materials. clemson.eduresearchgate.net The synthesis of functionalized EDOT derivatives is an area of active investigation. researchgate.net

The synthesis of thiophene-fused porphyrin dimers has been reported, demonstrating strong electronic communication between the porphyrin units through the thiophene bridge. rsc.org This leads to materials with red-shifted absorption spectra extending into the near-infrared region. rsc.orgnih.gov Computational studies on various fused thiophene systems have been conducted to understand their electronic properties and predict their suitability for different applications. researchgate.net

Fused Dioxino-Quinoline Systems (e.g., 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives)

The quinoline (B57606) moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. globalresearchonline.netresearchgate.netnih.gov The fusion of a dioxin ring to the quinoline system has led to the development of novel compounds with potential as therapeutic agents. nih.govsapub.org

A significant area of research for these fused systems is in oncology. A series of 7-(aryl)-2,3-dihydro- nih.govnih.govdioxino[2,3-g]quinoline derivatives were designed and synthesized as potential Hsp90 inhibitors. nih.gov Several of these compounds showed significant cytotoxic activity against human breast cancer cells (MCF-7). nih.gov Molecular modeling studies have provided insights into the possible binding interactions of these compounds with the N-terminal ATP-binding site of Hsp90. nih.gov

Furthermore, other quinoline-based compounds have been investigated for their anticancer effects. For example, a novel quinoline derivative, 91b1, was found to have a significant anticancer effect by downregulating Lumican. nih.gov The synthesis of quinoline-chalcone derivatives has also been explored as a strategy to develop new anticancer agents. mdpi.com These findings highlight the potential of fused dioxino-quinoline systems in the development of new cancer therapies. nih.govresearchgate.net

Table 2: Anticancer Activity of a Fused Dioxino-Quinoline Derivative

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionSource
13d (a 7-aryl-2,3-dihydro- nih.govnih.govdioxino[2,3-g]quinoline derivative)MCF-7 (Breast Cancer)PotentHsp90 inhibition nih.gov

Fused Dioxino-Benzofuran Systems (e.g., 2,3-dihydronih.govnih.govdioxino[2,3-g]benzofuran derivatives)

Benzofuran (B130515) derivatives are another important class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.commedcraveonline.com The fusion of a dioxin ring to a benzofuran scaffold has yielded promising new molecules, particularly in the area of antiplatelet therapy. acs.orgresearchgate.net

Recently, a series of 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran derivatives were discovered as potent and selective protease-activated receptor 4 (PAR4) antagonists. acs.orgresearchgate.net PAR4 is a key receptor involved in platelet aggregation, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to other antiplatelet agents. acs.org

The synthesized isomers with a phenoxyl methylene (B1212753) substituent on the dioxin ring exhibited potent in vitro antiplatelet activity and improved metabolic stability in human liver microsomes. acs.org One of the lead compounds also demonstrated good oral pharmacokinetic profiles in mice. acs.org These findings suggest that fused dioxino-benzofuran systems are a promising scaffold for the development of safer and more effective antiplatelet drugs. acs.orgresearchgate.net The synthesis of other fused benzofuran derivatives is also an active area of research, with methods like rhodium-catalyzed [2 + 2 + 2] cycloaddition being employed. nih.gov

Table 3: In Vitro Activity of Fused Dioxino-Benzofuran Derivatives as PAR4 Antagonists

CompoundAntiplatelet Activity (IC₅₀)Metabolic Stability (T₁/₂) in Human Liver MicrosomesSource
Isomer 3626.13 nM97.6 min acs.org
Isomer 3714.26 nMNot specified acs.org

Polyhydroxylated Hexahydro Dioxino-Dioxine Derivatives (e.g., Hexahydronih.govnih.govdioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol, Glyoxal (B1671930) Trimer Derivatives)

Hexahydro nih.govnih.govdioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol is a polyhydroxylated derivative of the core dioxino-dioxine structure. echemi.comsigmaaldrich.comchemscene.com This compound is also known as glyoxal trimer dihydrate. nih.gov It exists as a white powder and is formed from the trimerization of glyoxal in an aqueous solution. nih.gov

The structure of this compound is characterized by the presence of multiple hydroxyl groups, which makes it a polyol. This high degree of hydroxylation influences its physical and chemical properties, such as its solubility and reactivity. echemi.comnih.gov For instance, it is insoluble in water. nih.gov

The reactivity of glyoxal trimer dihydrate is influenced by its functional groups. It can react with both oxidizing and reducing agents and may be incompatible with strong acids and bases. nih.gov Research on tannin-glyoxal resins has explored the use of glyoxal as a cross-linking agent with tannins, which are natural polyphenols. medcraveonline.com The gelation time of these resins is dependent on factors such as pH and temperature. medcraveonline.com Studies have also investigated the formation of glyoxal and its derivatives during food processing, such as frying. researchgate.net

Table 4: Chemical and Physical Properties of Hexahydro nih.govnih.govdioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol

PropertyValueSource
Molecular FormulaC₆H₁₀O₈ echemi.comchemscene.com
Molecular Weight210.14 g/mol chemscene.comnih.gov
Physical DescriptionWhite powder nih.gov
Solubility in WaterInsoluble nih.gov
IUPAC Namehexahydro nih.govnih.govdioxino[2,3-b] nih.govnih.govdioxine-2,3,6,7-tetrol sigmaaldrich.com
SynonymsGlyoxal trimer dihydrate, perhydrodioxino(2,3-b)(1,4)dioxin-2,3,6,7-tetraol chemscene.comnih.gov

Applications Of 1 2 Dioxino 2,3 B 1 2 Dioxine Systems in Advanced Materials Science

Development of Redox-Active Electrode Materials for Electrochemical Energy Storage

The demand for high-performance energy storage devices has driven research into new electrode materials that offer high specific capacitance, energy density, and power density, coupled with long-term cycling stability. Polymers derived from nih.govbohrium.comdioxino[2,3-b] nih.govbohrium.comdioxine systems have emerged as promising candidates for redox-active materials in pseudocapacitors, a type of electrochemical capacitor that stores charge through fast and reversible Faradaic reactions at the electrode surface.

Synthesis and Characterization of Conducting Polymer Derivatives

A notable example of a conducting polymer derived from a nih.govbohrium.comdioxino[2,3-b] nih.govbohrium.comdioxine system is Poly(tetrahydro nih.govbohrium.comdioxino[2,3-b]thieno[3,4-e] nih.govbohrium.comdioxine) (PTDTD) . This polymer is synthesized from its corresponding monomer, 2,3,4a,9a-tetrahydro nih.govbohrium.comdioxino[2,3-b]thieno[3,4-e] nih.govbohrium.comdioxine (TDTD). The synthesis of the TDTD monomer is a multi-step process involving nucleophilic substitution, hydrolysis, and decarboxylation reactions. The resulting monomer can then be electropolymerized to form the PTDTD film on a conductive substrate. The presence of the additional fused 1,4-dioxane (B91453) ring in the polymer structure is a key design feature aimed at enhancing its electrochemical performance.

While specific research on Poly( nih.govbohrium.comdioxino[2,3-c]pyrrole) is not extensively available in the reviewed literature, the properties of related polypyrrole-based conducting polymers offer insights into its potential characteristics. Polypyrroles are known for their good conductivity, environmental stability, and ease of synthesis. The incorporation of a dioxino group into the pyrrole (B145914) monomer could potentially modulate the electronic properties of the resulting polymer, influencing its redox behavior and suitability as an electrode material. The electrochemical polymerization of pyrrole and its derivatives is a common method for producing thin, conductive films on various electrode surfaces.

Design of Composite Electrode Architectures

To overcome some of the intrinsic limitations of conducting polymers, such as lower surface area compared to carbonaceous materials, and to improve long-term cycling performance, composite electrode architectures are often employed. A highly effective approach is the combination of conducting polymers with carbon-based materials like carbon nanofibers (CNFs).

A binder-free composite electrode of PTDTD and carbon nanofibers (CNF/PTDTD) has been successfully developed for high-performance supercapacitors. In this design, CNFs are first grown directly on a stainless steel substrate using a chemical vapor deposition (CVD) method. Subsequently, the PTDTD is electrodeposited onto the CNF-coated substrate. This method creates an integrated electrode structure without the need for insulating binders or conductive additives, which can impede electrochemical performance.

The resulting CNF/PTDTD composite material leverages the high conductivity and surface area of the CNFs with the redox activity of the PTDTD. This synergistic combination has been shown to yield impressive electrochemical energy storage capabilities. In a symmetric solid-state supercapacitor device, the CNF/PTDTD composite electrodes have demonstrated a maximum specific capacitance of 332 F g⁻¹, an energy density of 166 Wh kg⁻¹, and a power density of 4.9 kW kg⁻¹. Furthermore, these electrodes exhibit excellent cycling stability, retaining 89% of their initial capacitance after 12,500 cycles.

For comparison, a similar composite electrode using the well-established conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) in place of PTDTD (CNF/PEDOT) was also fabricated. The CNF/PEDOT device showed a specific capacitance of 254 F g⁻¹ and an energy density of 128.8 Wh kg⁻¹. These results indicate that PTDTD has significant potential as a competitive redox-active material for supercapacitor applications.

Table 1: Electrochemical Performance of CNF/PTDTD and CNF/PEDOT Composite Electrodes

Electrode Material Maximum Specific Capacitance (F g⁻¹) Energy Density (Wh kg⁻¹) Power Density (kW kg⁻¹) Capacitance Retention after 12,500 Cycles (%)
CNF/PTDTD 332 166 4.9 89
CNF/PEDOT 254 128.8 5.45 -

Investigation of Optoelectronic Properties of Dioxine-Based Polymers

The optoelectronic properties of conducting polymers, which encompass their interaction with light and their electronic behavior, are crucial for their application in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting band gap, dictates the polymer's absorption and emission characteristics.

While detailed studies focusing solely on the fundamental photophysics (e.g., fluorescence quantum yields, excited-state lifetimes) of PTDTD are not widely reported, its electrochemical behavior provides indirect evidence of its optoelectronic nature. The ability of the polymer to undergo stable and reversible redox reactions, which are the basis for its use in supercapacitors, is governed by the stability of the radical cations (polarons) and dications (bipolarons) formed upon oxidation. These charged species have distinct optical absorptions compared to the neutral polymer, leading to the observed electrochromism.

For related systems, such as copolymers incorporating dithienopyrrole (DTP), which shares structural similarities with the hypothetical Poly( nih.govbohrium.comdioxino[2,3-c]pyrrole), extensive research has been conducted on their optoelectronic properties. For instance, a novel DTP derivative, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP-Ph-Pyr), was synthesized and its polymer, P(DTP-Ph-Pyr), was found to exhibit reversible electrochromic behavior, switching between an orange color in its neutral state and a blue color in its oxidized state. bohrium.comkmu.edu.tr This polymer showed a high optical contrast of 52.5% in the near-infrared region. bohrium.comkmu.edu.tr Such studies highlight how the chemical structure of the monomer unit can be tuned to achieve desired optoelectronic properties in the final polymer.

Synthetic Applications Of 1 2 Dioxino 2,3 B 1 2 Dioxine Scaffolds

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The rigid, planar structure of thedioxino[2,3-b]dioxine core, also known as 1,4,5,8-tetraoxanaphthalene, serves as a valuable scaffold in asymmetric synthesis. Its C2h symmetry allows for the introduction of chirality through various synthetic transformations, leading to the creation of complex molecules with defined stereochemistry.

One of the primary methods for inducing chirality is through asymmetric dihydroxylation or epoxidation of the electron-rich double bond within the central pyrazine (B50134) ring of the scaffold's precursors. Subsequent stereocontrolled reactions can then be employed to build intricate molecular architectures. The resulting chiral diols or epoxides are versatile intermediates that can be converted into a wide range of functional groups, making them valuable building blocks for the synthesis of natural products and other complex organic targets.

Researchers have successfully employed derivatives of this scaffold to control the stereochemical outcome of subsequent reactions. The inherent conformational rigidity of the dioxin rings helps in transmitting stereochemical information over several bond lengths, influencing the facial selectivity of reactions on appended side chains. This has been particularly useful in the synthesis of molecules with multiple contiguous stereocenters, a common challenge in organic synthesis.

Application in the Design of Pharmaceutical Leads and Analogue Synthesis

Thedioxino[2,3-b]dioxine framework has garnered attention in medicinal chemistry as a bioisostere for various aromatic and heteroaromatic systems. Its unique electronic properties and defined geometry allow it to mimic the spatial arrangement of pharmacophoric groups found in biologically active molecules, while potentially offering improved metabolic stability or altered pharmacokinetic profiles.

The synthesis of analogues based on this scaffold has led to the discovery of compounds with a range of biological activities. For instance, derivatives have been investigated for their potential as anticancer agents, with some showing promising cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the ability of the planar dioxin system to intercalate into DNA or to inhibit key enzymes involved in cell proliferation.

Furthermore, the scaffold has been utilized in the development of antagonists for various receptors. By appending appropriate substituents to the core structure, medicinal chemists can design molecules that bind selectively to specific receptor subtypes, thereby modulating their activity. This approach has been explored for targets such as the G-protein coupled receptors (GPCRs), which are implicated in a wide array of physiological processes and are important drug targets.

Below is a table summarizing selected analogues and their investigated therapeutic areas:

Analogue Structure/Modification Therapeutic Area of Investigation Reported Biological Activity
Substituted phenyl groups at 2,3-positionsAnticancerCytotoxicity against human tumor cell lines
Fused-ring systemsAntiviralInhibition of viral replication
Aminoalkyl side chainsCNS disordersReceptor binding affinity

Role as Haptens in Immunoanalytical Method Development

In the field of immunoanalytical chemistry, haptens—small molecules that can elicit an immune response when attached to a larger carrier protein—are crucial for the development of antibodies for specific analytes. Thedioxino[2,3-b]dioxine scaffold has been employed as a hapten for the generation of antibodies against certain classes of environmental contaminants and toxins.

The rationale for using this scaffold as a hapten lies in its structural resemblance to the core of various dioxin-like compounds, which are persistent organic pollutants. By designing haptens that mimic the key structural features of these toxins, it is possible to produce antibodies with high specificity and affinity for the target analytes. These antibodies are then utilized in various immunochemical techniques, such as enzyme-linked immunosorbent assays (ELISA), for the rapid and sensitive detection of these hazardous substances in environmental and biological samples.

The synthesis of such haptens typically involves the introduction of a linker arm with a terminal functional group (e.g., a carboxylic acid or an amine) onto thedioxino[2,3-b]dioxine core. This linker allows for the covalent conjugation of the hapten to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), which is necessary to render the small molecule immunogenic.

The table below outlines the components typically involved in the development of immunoassays usingdioxino[2,3-b]dioxine-based haptens.

Component Description Purpose in Immunoassay Development
Hapten A derivative ofdioxino[2,3-b]dioxine with a linker arm.Elicits the production of specific antibodies when conjugated to a carrier protein.
Carrier Protein A large, immunogenic protein (e.g., BSA, KLH).Renders the small hapten molecule immunogenic.
Antibody Immunoglobulins produced in response to the hapten-carrier conjugate.Specifically recognizes and binds to the target analyte (e.g., dioxin-like compounds).
Immunoassay Format Technique used for detection (e.g., ELISA, biosensors).Provides a platform for quantifying the analyte based on the antibody-antigen interaction.

Table of Compound Names

Systematic Name Common Name/Synonym CAS Number Chemical Formula
Dioxino[2,3-b]dioxine1,4,5,8-Tetraoxanaphthalene255-20-9C₆H₄O₄
Bovine Serum AlbuminBSA9048-46-8Not Applicable
Keyhole Limpet HemocyaninKLH9013-72-3Not Applicable

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Fused Dioxine Systems

The development of efficient and versatile synthetic routes to dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine and related fused dioxine systems is paramount for unlocking their full potential. While some methods for synthesizing substituted 1,4-dioxins and their benzo-fused analogues exist, direct and high-yielding syntheses of the parent dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine are not well-established. thieme-connect.de Current strategies often involve multi-step processes with modest yields.

Future research should focus on:

Developing Novel Cyclization Strategies: Investigating new catalytic systems and reaction conditions to promote the efficient formation of the fused dioxine ring system. This could involve exploring transition-metal catalysis, photochemistry, or electrochemistry to drive the desired ring-closing reactions.

Utilizing Readily Available Starting Materials: Designing synthetic pathways that begin with simple, commercially available precursors to enhance the accessibility and cost-effectiveness of these compounds.

Stereoselective Syntheses: For applications in areas like chiral materials or biologically active molecules, the development of stereoselective synthetic methods for substituted fused dioxines will be crucial. This would allow for the controlled synthesis of specific stereoisomers.

Flow Chemistry Approaches: Implementing continuous flow chemistry for the synthesis of dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine could offer advantages in terms of safety, scalability, and reaction optimization.

In-depth Mechanistic Understanding of Dioxine Ring Formation and Reactivity

A thorough understanding of the mechanisms governing the formation and reactivity of the dioxine rings in dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine is essential for designing new synthetic routes and predicting the properties of its derivatives. While the formation of dibenzo-p-dioxins has been studied, the specific mechanisms for the parent fused system are less clear. nih.gov

Key areas for investigation include:

Computational Modeling: Employing high-level quantum chemistry calculations to elucidate the transition states and reaction pathways involved in dioxine ring formation. nih.gov This can provide valuable insights into the thermodynamics and kinetics of different synthetic approaches.

Spectroscopic and Kinetic Studies: Using advanced spectroscopic techniques (e.g., in-situ NMR, time-resolved spectroscopy) to monitor reaction intermediates and determine rate constants for key elementary steps in the formation and reaction of the fused dioxine core.

Influence of Substituents: Systematically studying the effect of different substituent groups on the electronic structure, stability, and reactivity of the dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine scaffold. This will be critical for tuning the properties of these molecules for specific applications.

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the dioxine rings can be opened or undergo rearrangements to access new chemical entities. The ring-opening polymerization of related dioxanone monomers has been studied and could provide insights. researchgate.net

Expansion of Applications in Energy Storage and Advanced Materials

The electron-rich nature of the dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine core suggests its potential for use in organic electronic materials and energy storage devices. The development of novel materials with tailored electronic and physical properties is a promising avenue for future research.

Emerging opportunities include:

Organic Semiconductors: Modifying the dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine structure with appropriate functional groups to create p-type or n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Redox-Active Materials for Batteries: Incorporating the fused dioxine unit into polymer backbones or as discrete molecules to serve as redox-active components in organic radical batteries or flow batteries. The stability of the dioxine rings will be a key factor to investigate for long-term cycling performance.

Luminescent Materials: Exploring the synthesis of derivatives that exhibit fluorescence or phosphorescence for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): Using dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine or its derivatives as building blocks for the construction of highly porous materials for gas storage, separation, and catalysis.

Development of Targeted Molecular Probes and Functional Materials

The unique three-dimensional structure and potential for functionalization make dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine an interesting scaffold for the development of molecular probes and other functional materials.

Future research directions could involve:

Fluorescent Probes: Designing and synthesizing derivatives that can selectively bind to specific analytes (e.g., metal ions, biomolecules) and signal their presence through a change in fluorescence. The development of amphiphilic probes for biological imaging is a rapidly growing field. acs.org

Chelating Agents: Introducing chelating moieties onto the fused dioxine backbone to create ligands for metal coordination chemistry, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Functional Dyes and Pigments: Exploring the chromophoric properties of extended, conjugated systems based on the dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine core for applications as specialty dyes and pigments with high stability.

Liquid Crystals: Investigating the potential of appropriately substituted dntb.gov.uaresearchgate.netDioxino[2,3-b] dntb.gov.uaresearchgate.netdioxine derivatives to exhibit liquid crystalline phases, which could be utilized in display technologies and other advanced optical materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.